molecular formula C8H11BrN2O2 B11813793 Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B11813793
M. Wt: 247.09 g/mol
InChI Key: FYOGNBHHXBFUKR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and propyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of the bromine atom enhances its reactivity in substitution reactions, while the propyl group influences its hydrophobicity and binding interactions .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(11-10-5)8(12)13-2/h3-4H2,1-2H3,(H,10,11)

InChI Key

FYOGNBHHXBFUKR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NN1)C(=O)OC)Br

Origin of Product

United States

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